molecular formula C6H7ClN2O B12882767 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride CAS No. 49652-39-3

3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride

Cat. No.: B12882767
CAS No.: 49652-39-3
M. Wt: 158.58 g/mol
InChI Key: DLKQBQAECPMHTE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 3,5-dimethylpyrazole with phosgene or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

3,5-Dimethylpyrazole+Phosgene3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride+HCl\text{3,5-Dimethylpyrazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3,5-Dimethylpyrazole+Phosgene→3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety, given the hazardous nature of phosgene. The use of alternative reagents such as triphosgene can also be considered to mitigate risks associated with phosgene handling.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,5-dimethylpyrazole and hydrochloric acid.

    Condensation Reactions: It can react with amines to form ureas or with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.

    Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be employed to enhance reaction rates.

Major Products

The major products formed from reactions with this compound include:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Ureas: Formed by reaction with primary or secondary amines.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrazole derivatives. Its ability to form a wide range of derivatives makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

3,5-dimethylpyrazole-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKQBQAECPMHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502775
Record name 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49652-39-3
Record name 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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